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2,6-Dichloro-3-

(methylsulfamoyl)benzoic acid

CAS No.: 716360-56-4

Cat. No.: B1460912 Get Quote

Comparative Stability Guide: Furosemide and
Key Intermediates
Executive Summary
This guide provides a technical analysis of the stability profile of Furosemide (FUR) relative to

its primary synthesis intermediates and degradation products. While Furosemide is a potent

loop diuretic, its sulfonamide-anthranilic acid scaffold exhibits distinct vulnerabilities—

specifically photolytic instability and acid-catalyzed hydrolysis.

Key Findings:

Furosemide (API): Thermodynamically unstable relative to its primary metabolite, CSA.

Highly sensitive to UV light (365 nm) and acidic environments (pH < 4).

CSA (Degradant/Intermediate): 4-chloro-5-sulfamoylanthranilic acid (Impurity B) is the

thermodynamic sink of the pathway. It is significantly more stable than the parent API under

photolytic and hydrolytic stress.

Synthesis Intermediates: The chlorosulfonyl precursor (Intermediate 1) is highly moisture-

sensitive, whereas the sulfonamide precursor (Intermediate 2) shares the robust stability

profile of CSA.
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Chemical Basis of Instability
To control impurity profiles during manufacturing and shelf-life storage, one must understand

the structural "weak points" of the molecule.

The Degradation Pathway
Furosemide degrades primarily via the cleavage of the furfuryl-amino bond. This reaction is

catalyzed by protons (acid hydrolysis) and photons (photolysis).

Hydrolysis: The secondary amine linkage is susceptible to acid attack, cleaving the molecule

into CSA and Furfuryl Alcohol.

Photolysis: Exposure to light (especially UV) excites the chlorine-substituted benzene ring,

facilitating radical mechanisms that lead to dechlorination, oxidation, or hydrolysis.

Visualization: Synthesis & Degradation Map
The following diagram maps the synthesis of Furosemide from its precursors and its

subsequent degradation pathways.[1]
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Figure 1: Unified synthesis and degradation pathway of Furosemide. Note that CSA serves as

both a synthesis precursor (functionally) and the primary degradation product.

Comparative Performance Analysis
The following data synthesizes stability behaviors observed under ICH Q1A (R2) stress

conditions.

Stability Matrix

Compound Role
Thermal
Stability

Hydrolytic
Stability

Photostabili
ty

Critical
Storage
Requiremen
t

Furosemide API

Moderate

(Stable solid

< 100°C)

Poor (Acid

labile)

Very Poor

(Yellows

rapidly)

Protect from

light; pH > 7

Intermediate

1
Precursor

Low

(Reactive

Electrophile)

Very Poor

(Hydrolyzes

to sulfonic

acid)

Moderate

Desiccated;

Inert

atmosphere

Intermediate

2
Precursor

High (MP

~230°C)
High High

Standard

ambient

CSA (Impurity

B)
Degradant

High (MP

~270°C)

High (Stable

end-product)
High

Standard

ambient

Mechanistic Insights
Why is CSA more stable? CSA lacks the furfuryl-amino bond. The furfuryl group is electron-

rich and prone to oxidation and acid-catalyzed cleavage. Once removed, the remaining

anthranilic acid core (CSA) is highly resonant and chemically robust.

Why is Intermediate 1 unstable? It contains a chlorosulfonyl group (

), which is a potent electrophile that reacts violently with moisture to form sulfonic acid and
HCl.
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Experimental Protocols (The "How-To")
To validate these claims in your own laboratory, use the following self-validating protocols.

These are designed to separate the API from its degradation products effectively.

Analytical Method: Stability-Indicating HPLC
This method effectively resolves Furosemide (FUR) from CSA and furfuryl derivatives.

Column: C18 (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm)

Mobile Phase: Water : Acetonitrile : Glacial Acetic Acid (60 : 40 : 1 v/v/v)

Note: Adjusting pH to ~3.0 with acetic acid suppresses ionization of the carboxylic acid,

improving peak shape.

Flow Rate: 1.0 mL/min

Detection: UV at 272 nm (Isosbestic point region, good sensitivity for both FUR and CSA).

Injection Volume: 10-20 µL

Expected Retention:

CSA (Impurity B): ~5-6 min (More polar)

Furosemide: ~10-12 min

Impurity G (Process impurity): ~14-15 min

Forced Degradation Workflow
Perform these stress tests to establish the stability profile.
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Stress Conditions
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Figure 2: Standardized forced degradation workflow for Furosemide stability profiling.

Protocol Notes:

Acid Stress: Expect significant degradation (>10%) into CSA. The solution will likely remain

clear or turn slightly yellow.

Photo Stress: This is the critical differentiator. Furosemide will degrade rapidly (yellow/brown

discoloration). CSA is relatively inert under these conditions compared to the parent.

Neutralization: Always neutralize acid/base samples to pH 7.0 before HPLC injection to

prevent peak distortion or column damage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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